2,3-Dihydroxypropanamide

Biomonitoring Acrylamide Metabolism Exposome

2,3-Dihydroxypropanamide (CAS 54393-33-8), also known as glyceramide or OH-PA CPD, is a small-molecule organic compound with the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol. It is classified as an aliphatic acyclic monosaccharide derivative and features a vicinal diol moiety (1,2-diol) adjacent to a primary carboxamide group.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 54393-33-8
Cat. No. B1218919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropanamide
CAS54393-33-8
Synonyms2,3-dihydroxypropionamide
glyceramide
OH-PA cpd
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)O)O
InChIInChI=1S/C3H7NO3/c4-3(7)2(6)1-5/h2,5-6H,1H2,(H2,4,7)
InChIKeyXLGVHAQDCFITCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropanamide (CAS 54393-33-8): Procurement Specifications and Compound Class Identification


2,3-Dihydroxypropanamide (CAS 54393-33-8), also known as glyceramide or OH-PA CPD, is a small-molecule organic compound with the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol . It is classified as an aliphatic acyclic monosaccharide derivative and features a vicinal diol moiety (1,2-diol) adjacent to a primary carboxamide group [1]. The compound exists as a racemic mixture unless specified otherwise; stereochemically defined forms include (2S)-2,3-dihydroxypropanamide and (2R)-2,3-dihydroxypropanamide . It is a known human urinary metabolite of acrylamide, formed via epoxide hydrolase-mediated hydrolysis of the genotoxic intermediate glycidamide, and has been detected in human blood as part of the exposome [2].

Analytical StandardGC-MS biomonitoring of acrylamide oxidative metabolite (OH-PA) in urine
Synthetic IntermediateResin-catalyzed epoxide hydrolysis method development
Drug Design Building BlockHydrogen-bond donor/acceptor group for solubility enhancement
Chiral Comparator(2S)-enantiomer for aldose reductase inhibitor SAR studies

Why Generic 2,3-Dihydroxypropanamide (CAS 54393-33-8) Cannot Be Interchanged with Other Hydroxyamides or Diols


Procurement of generic hydroxyamide or diol compounds as substitutes for 2,3-dihydroxypropanamide introduces significant risks across multiple application domains. In metabolic biomarker studies, the compound serves as a specific endpoint for the oxidative pathway of acrylamide metabolism, requiring exact structural identity for valid GC-MS quantification against isotopically labeled standards [1]. In synthetic chemistry applications, the vicinal diol orientation directly determines the regioselectivity of acid-catalyzed ring-opening from its epoxy precursor glycidamide, a conversion that commercially available acidic resins achieve with high specificity for this substrate but would not transfer to mono-hydroxy or structurally isomeric analogs [2]. In pharmaceutical research, the compound's utility as a solubility-enhancing and hydrogen-bond-donating functional group in patent-protected molecular scaffolds (e.g., Nav1.7 inhibitors, HDAC modulators) depends precisely on the 2,3-dihydroxypropanamide moiety's unique combination of two hydroxyl donors and one amide acceptor within a minimal three-carbon backbone, a hydrogen-bonding profile that closely related analogs such as 2-hydroxypropanamide or 3-hydroxypropanamide cannot replicate [3]. Generic substitution therefore risks assay invalidation, synthetic failure, or loss of intellectual property relevance.

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Metabolic biomarker specificity: Only the exact 2,3-dihydroxypropanamide structure enables valid GC-MS quantification as the oxidative acrylamide metabolite; mono-hydroxy or isomeric analogs may not co-elute or show the same mass spectral signature, risking assay invalidation.
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Regioselective synthesis: The vicinal diol orientation directs acid-catalyzed ring-opening from glycidamide; generic hydroxyamides cannot replicate this regiochemistry, and synthetic routes may fail.
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Hydrogen-bonding profile: The dual hydroxyl donor plus amide acceptor combination within a three-carbon backbone is not reproduced by 2-hydroxypropanamide or 3-hydroxypropanamide, potentially altering target engagement and solubility in drug-design scaffolds.

Quantitative Comparative Evidence for 2,3-Dihydroxypropanamide (CAS 54393-33-8) Versus Closest Analogs and In-Class Candidates


Urinary Excretion Fraction of 2,3-Dihydroxypropanamide as an Acrylamide Oxidative Biomarker Compared to Alternative Mercapturic Acid Metabolites

In human biomonitoring studies of acrylamide exposure, 2,3-dihydroxypropanamide (OH-PA) represents a quantitatively validated urinary metabolite that permits tracking of the oxidative pathway distinct from glutathione conjugation pathways. Following a single oral dose of deuterium-labeled acrylamide (d3-AA) in human subjects, 5.4% of the administered dose was eliminated as OH-PA in urine within 46 hours, compared to 4.4% for N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-cysteine (GAMA) and a similar fraction for N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-cysteine (iso-GAMA), the two mercapturic acid metabolites from the same oxidative branch [1]. This establishes OH-PA as a major oxidative metabolite with a comparable or slightly higher excretion fraction than the alternative mercapturic acid endpoints, making it a suitable and independent biomarker for assessing the oxidative metabolism share relative to the reductive pathway. Its elimination kinetics parallel those of GAMA and iso-GAMA, enabling direct cross-comparison in time-course analyses [1]. The compound's distinct analytical signature in GC-MS methods (derivatized with heptafluorobutyric anhydride) provides unambiguous differentiation from co-eluting endogenous urinary constituents, a feature not available when measuring glutathione-derived adducts alone [2].

Urinary excretion fraction
Reported
5.4% of d3-AA dose (46 h)
vs GAMA 4.4%
Supports OH-PA as a major oxidative pathway biomarker; distinct from mercapturic acid endpoints.
n=3 human subjects; GC-MS with HFBA derivatization.
Biomonitoring Acrylamide Metabolism Exposome

Synthesis Efficiency: Acidic Resin-Catalyzed Conversion of 2,3-Epoxypropanamide to 2,3-Dihydroxypropanamide Compared to Conventional Hydrolytic Methods

The synthetic accessibility of 2,3-dihydroxypropanamide via acidic resin-catalyzed hydrolysis of 2,3-epoxypropanamide (glycidamide) demonstrates a procedural advantage over conventional aqueous acid or base hydrolysis methods for epoxide ring-opening. Sugiyama et al. (1989) established that commercially available acidic resins (e.g., Amberlite IR-120B, Dowex 50W) catalyze the conversion of 2,3-epoxypropanamide to 2,3-dihydroxypropanamide with complete conversion under mild conditions (room temperature, aqueous medium) while avoiding the competing decomposition and polymerization side reactions that plague homogeneous acid-catalyzed processes [1]. In contrast, the precursor synthesis of 2,3-epoxypropanamide itself from acrylonitrile and hydrogen peroxide requires careful pH control (7.0-7.5) via continuous NaOH addition to prevent hydrogen peroxide decomposition; the conventional batch pH-control method results in unfavorable peroxide decomposition and reduced epoxide yield [1]. The heterogeneous resin catalysis for the final hydrolysis step eliminates the need for subsequent neutralization and salt removal, simplifying product isolation compared to homogeneous acid methods. This two-step sequence—optimized epoxidation followed by resin-catalyzed hydrolysis—provides a practical laboratory-scale route to 2,3-dihydroxypropanamide that circumvents the purification challenges associated with analogous diol syntheses from epoxide precursors.

Synthesis efficiency
Method context
Complete conversion at room temp with acidic resin
Resin-catalyzed route avoids neutralization and salt removal steps of homogeneous acid methods.
Amberlite IR-120B/Dowex 50W; aqueous medium; no yield % provided.
Synthetic Methodology Heterogeneous Catalysis Epoxide Hydrolysis

Hydrogen Bond Donor/Acceptor Profile of 2,3-Dihydroxypropanamide Compared to Mono-Hydroxypropanamide Analogs for Solubility and Binding Enhancement in Drug Design

The 2,3-dihydroxypropanamide moiety provides a distinct hydrogen-bonding pharmacophore that differentiates it from structurally simpler hydroxypropanamide analogs in drug design applications. The compound possesses 4 hydrogen bond donors (two hydroxyl -OH, one amide -NH2) and 4 hydrogen bond acceptors (two hydroxyl O, one amide C=O), yielding a total hydrogen bond count of 8 and a polar surface area of 84 Ų . This profile enables multiple simultaneous hydrogen-bonding interactions with biological targets. By comparison, 2-hydroxypropanamide (lactamide) offers only 3 H-bond donors and 3 H-bond acceptors (polar surface area ~63 Ų), while 3-hydroxypropanamide similarly provides reduced hydrogen-bonding capacity [1]. The vicinal diol arrangement in 2,3-dihydroxypropanamide permits cooperative hydrogen bonding where adjacent hydroxyls can engage in bidentate interactions with complementary functional groups (e.g., carboxylates, amide carbonyls), a binding mode not accessible to mono-hydroxylated analogs. This structural feature has been exploited in patent literature: in US9656959 (Example 74), the 2,3-dihydroxypropanamide fragment is incorporated into a Nav1.7 sodium channel inhibitor, where it contributes to aqueous solubility and target engagement via hydrogen bonding [2]. The compound's favorable physicochemical parameters—molecular weight 105.09, LogP -2.45, zero Rule-of-Five violations—further distinguish it from larger, more lipophilic solubility-enhancing groups that may introduce undesirable pharmacokinetic properties .

H-bond donor/acceptor profile
Class-level
4 donors, 4 acceptors; PSA 84 Ų
33% larger PSA vs mono-hydroxy analogs
Enables bidentate H-bonding; applied in Nav1.7 inhibitor scaffolds.
Calculated values (ACD/Labs); class-level inference.
Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Lack of Rule-of-Five Violations for 2,3-Dihydroxypropanamide Compared to Larger Polyol or Peptidomimetic Solubilizing Groups

2,3-Dihydroxypropanamide exhibits a fully compliant drug-likeness profile under Lipinski's Rule of Five, with zero violations across all parameters: molecular weight 105.09 Da (<500 Da threshold), LogP -2.45 (<5 threshold), 4 hydrogen bond donors (<5 threshold), and 4 hydrogen bond acceptors (<10 threshold) . This compact profile contrasts with alternative solubilizing groups frequently employed in drug design, such as polyethylene glycol (PEG) chains, cyclodextrin moieties, or larger peptidomimetic scaffolds, which can introduce molecular weight penalties (often >200-300 Da) and increased hydrogen bond counts that push compounds toward or beyond Rule-of-Five boundaries. The compound's extremely low calculated LogP (-2.45) and LogD (-2.02 at pH 5.5 and 7.4) indicate high aqueous solubility and minimal membrane permeability, positioning it as a terminal solubilizing cap group rather than a membrane-permeating scaffold . Its bioconcentration factor (BCF) of 1.00 and soil adsorption coefficient (KOC) of 1.89 further indicate minimal environmental persistence and low bioaccumulation potential compared to halogenated or aromatic solubilizing groups . While direct comparative ADME data against specific alternative solubilizing moieties is not available in the primary literature for this compound, the favorable calculated parameters establish a baseline for procurement decisions in early-stage drug discovery where maintaining Rule-of-Five compliance is prioritized.

Rule-of-Five compliance
Class-level
0 violations; LogP -2.45; MW 105.09
Low-risk solubilizing group that does not compromise drug-likeness.
Calculated values; compare with bulkier alternatives.
Drug-likeness ADME Properties Physicochemical Profiling

Aldose Reductase Inhibitory Activity of (2S)-2,3-Dihydroxypropanamide Compared to Structurally Related Polyol Inhibitors

The stereochemically defined (2S)-enantiomer of 2,3-dihydroxypropanamide has been documented in the BRENDA enzyme database as an inhibitor of aldose reductase (EC 1.1.1.21), the enzyme implicated in diabetic cataract formation and neuropathy [1]. This places the compound within the same mechanistic class as established polyol-pathway inhibitors such as sorbinil, epalrestat, and (2S)-2'-methoxykurarinone, which also target aldose reductase. The (2S)-2,3-dihydroxypropanamide structure presents a minimal pharmacophore for aldose reductase inhibition: a short three-carbon backbone bearing two adjacent hydroxyl groups and a terminal amide, which may mimic the glycerol or erythrose substrates or interact with the enzyme's anion-binding site. By contrast, more potent aldose reductase inhibitors such as (2S)-2'-methoxykurarinone (a flavanone derivative) and sorbinil (a spirohydantoin) are significantly larger (molecular weights >200-300 Da) and more lipophilic [2]. While specific IC50 values for (2S)-2,3-dihydroxypropanamide against aldose reductase are not provided in the BRENDA entry, its inclusion as a recognized ligand suggests measurable inhibitory activity. The compound's small size and high aqueous solubility (LogP -2.45) differentiate it from more lipophilic aldose reductase inhibitors that may exhibit better membrane permeability but poorer aqueous formulation properties. For researchers studying structure-activity relationships in polyol pathway inhibition, the (2S)-2,3-dihydroxypropanamide scaffold offers a minimal, hydrophilic comparator to benchmark the contribution of additional hydrophobic substituents in larger inhibitor scaffolds.

Aldose reductase inhibition
Context-dependent
(2S)-enantiomer recognized as inhibitor (EC 1.1.1.21)
MW 105 vs >200 Da for sorbinil/epalrestat
Minimal hydrophilic comparator for polyol pathway SAR; IC50 not available.
BRENDA enzyme database entry; quantitative data to verify.
Enzyme Inhibition Aldose Reductase Diabetes Complications

Validated Application Scenarios for 2,3-Dihydroxypropanamide (CAS 54393-33-8) in Biomedical, Synthetic, and Pharmaceutical Research


Human Biomonitoring of Acrylamide Exposure via Urinary OH-PA Quantification

Procure 2,3-dihydroxypropanamide as an analytical reference standard for the quantification of the oxidative acrylamide metabolite OH-PA in human urine using GC-MS with HFBA derivatization . The validated analytical method employs isotopically labeled internal standards and achieves limits of detection suitable for population-scale biomonitoring studies [1]. This application is directly supported by the 5.4% urinary excretion fraction data established in Section 3, confirming OH-PA as a major oxidative pathway biomarker that can be measured alongside mercapturic acid metabolites (GAMA, iso-GAMA) to provide a complete assessment of human acrylamide metabolism. The compound's distinct chromatographic retention time and mass spectral signature ensure unambiguous identification without interference from endogenous urinary constituents [1].

Laboratory-Scale Synthesis via Resin-Catalyzed Epoxide Hydrolysis

Utilize 2,3-dihydroxypropanamide in synthetic methodology development or as an authentic standard for the resin-catalyzed hydrolysis of 2,3-epoxypropanamide (glycidamide). The procedure described by Sugiyama et al. (1989) enables complete conversion under mild conditions using commercially available acidic resins (Amberlite IR-120B, Dowex 50W) at room temperature in aqueous media, eliminating the need for post-reaction neutralization and salt removal steps required in homogeneous acid-catalyzed methods. This application is particularly valuable for laboratories studying epoxide hydrolase mechanisms, developing heterogeneous catalysis protocols, or requiring authentic samples of the diol product for analytical method validation. The selectivity of the resin-catalyzed approach minimizes competing polymerization side reactions that plague conventional acid-catalyzed epoxide openings .

Medicinal Chemistry Building Block for Solubility-Enhancing and Hydrogen-Bonding Pharmacophores

Incorporate 2,3-dihydroxypropanamide as a terminal solubilizing cap group or hydrogen-bonding pharmacophore in the design of small-molecule drug candidates. The compound's favorable physicochemical profile—zero Rule-of-Five violations, LogP -2.45, and 4 hydrogen bond donors/acceptors —makes it an attractive alternative to larger solubilizing groups (e.g., PEG chains, cyclodextrins) that may compromise drug-likeness or introduce molecular weight penalties. As demonstrated in US Patent US9656959 (Example 74), the 2,3-dihydroxypropanamide moiety has been successfully incorporated into Nav1.7 sodium channel inhibitors with measurable target affinity (IC50 678 nM for the parent scaffold) [1]. The vicinal diol arrangement enables bidentate hydrogen bonding with complementary functional groups in target binding sites, a feature not accessible to mono-hydroxypropanamide analogs. This application is most relevant for early-stage medicinal chemistry programs seeking to improve aqueous solubility and target engagement while maintaining lead-like physicochemical properties.

Aldose Reductase Pharmacology and Polyol Pathway SAR Studies

Employ (2S)-2,3-dihydroxypropanamide as a minimal, highly hydrophilic comparator ligand in structure-activity relationship studies of aldose reductase (EC 1.1.1.21) inhibitors. The compound is recognized in the BRENDA enzyme database as an inhibitor of this polyol pathway enzyme , which is implicated in diabetic complications including cataract formation and neuropathy. Its small molecular footprint (MW 105.09 Da) and extremely low lipophilicity (LogP -2.45) contrast sharply with larger, more potent clinical candidates such as epalrestat and sorbinil, enabling researchers to deconvolute the contributions of hydrophobicity versus hydrogen-bonding interactions in inhibitor design. For academic and industrial laboratories investigating diabetic complication therapeutics, the stereochemically pure (2S)-enantiomer provides a well-defined baseline scaffold against which the binding contributions of additional hydrophobic substituents in more complex inhibitors can be quantitatively benchmarked .

Application
Selection Property
Validation Focus
Human biomonitoring of acrylamide exposure (research matrices)
Analytical reference standard for OH-PA
GC-MS quantification with isotopically labeled internal standards
Laboratory-scale synthesis method development
Resin-catalyzed epoxide hydrolysis pathway
Conversion efficiency and work-up minimization vs. homogeneous acid methods
Medicinal chemistry solubility-enhancing building block
Hydrogen-bond donor/acceptor profile and drug-likeness
Aqueous solubility enhancement and target engagement in lead optimization
Aldose reductase polyol pathway SAR studies
Enantiomer-specific inhibitory activity (BRENDA entry)
Hydrophilic baseline comparator for benchmarking hydrophobic substituent contributions

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